9-Borabicyclononane

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

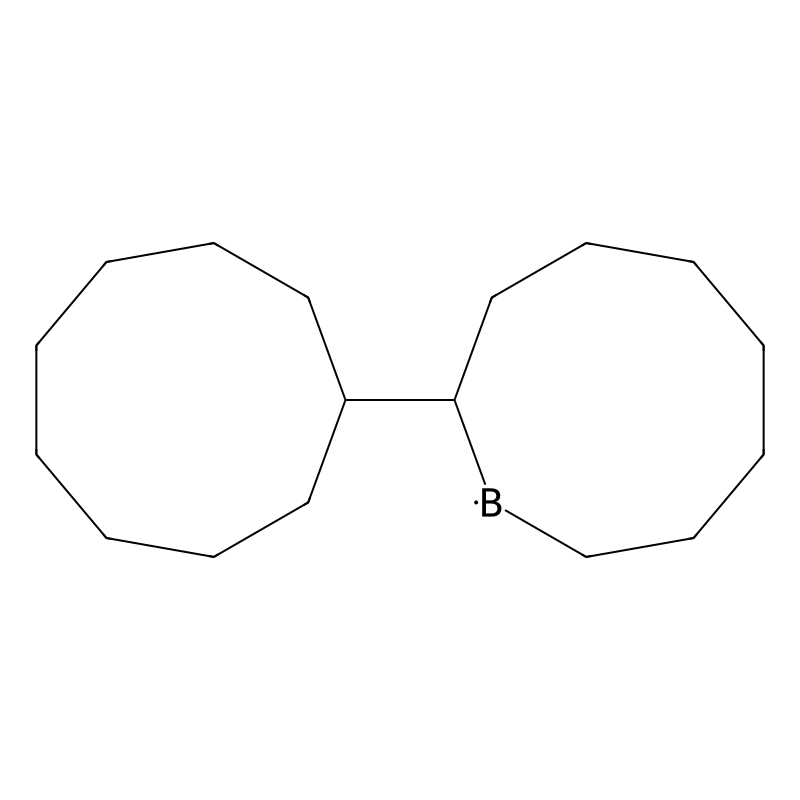

9-Borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. It appears as a colorless solid and is recognized for its utility in organic chemistry, particularly as a hydroboration reagent. The compound exists predominantly as a hydride-bridged dimer, which is capable of cleaving in the presence of reducible substrates, making it a versatile tool in synthetic chemistry. Its nickname, "banana borane," arises from the visual representation of its structure, which resembles a banana shape due to the bridging boron atom .

9-Borabicyclo[3.3.1]nonane is primarily employed in hydroboration reactions, where it facilitates the addition of boron across double bonds in alkenes and alkynes. This process is crucial for synthesizing alcohols through subsequent oxidation. Notably, 9-BBN is effective in reducing carbonyl compounds, acid chlorides, and alkenes to their corresponding alcohols or amines without forming complexes with tertiary amines .

The compound also participates in various substitution and exchange reactions with halogens and hydrogen halides, leading to the formation of boryl halides . Moreover, it has been utilized as a metal-free catalyst for the hydroboration of carbodiimides with pinacol borane, showcasing its broad applicability in synthetic methodologies .

The synthesis of 9-Borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran . This method yields the desired compound in a straightforward manner and allows for commercial availability both as a solid and in solution form.

General Reaction Scheme

9-Borabicyclo[3.3.1]nonane finds extensive use in organic synthesis due to its efficiency in hydroboration reactions. Its regioselectivity allows chemists to prepare terminal alcohols effectively through oxidative cleavage with hydrogen peroxide in alkaline conditions . Additionally, it serves as a reagent in Suzuki coupling reactions, further expanding its utility in forming carbon-carbon bonds .

Research has indicated that 9-Borabicyclo[3.3.1]nonane can interact with various functional groups during chemical transformations. It has been studied for its role in selective reductions and has shown compatibility with numerous substrates without significant side reactions . Kinetic studies have provided insights into its reaction mechanisms, particularly involving heterocyclic intermediates during hydroboration processes .

Several compounds exhibit similarities to 9-Borabicyclo[3.3.1]nonane due to their structural or functional characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Borane | Simple organoborane | Basic hydroboration reagent |

| Bis(9-borabicyclo[3.3.1]nonane) | Dimeric organoborane | More stable than monomeric forms |

| Tetrahydrofuran-borane complex | Solvent-borane complex | Used for solubilizing boranes |

| Tri-n-butylborane | Trialkylborane | Used for similar hydroboration reactions |

Uniqueness of 9-Borabicyclo[3.3.1]nonane: Unlike simpler boranes, 9-BBN's bicyclic structure provides enhanced steric hindrance that favors regioselective reactions over competing pathways, making it particularly valuable for selective hydroboration and subsequent transformations .

The most widely employed method for synthesizing 9-borabicyclononane involves the cyclic hydroboration of 1,5-cyclooctadiene with borane complexes. This reaction, first reported by Knights and Brown in 1968, represents a landmark achievement in organoborane chemistry [1] [2] [3].

The mechanism proceeds through the sequential addition of borane to both double bonds of 1,5-cyclooctadiene, forming a stable bicyclic structure. Initially, one equivalent of borane coordinates to the first double bond, generating an intermediate organoborane. Subsequently, the remaining borane functionality undergoes intramolecular cyclization with the second double bond, yielding the characteristic bicyclic framework of 9-borabicyclononane [4] [5].

The standard laboratory procedure utilizes borane-dimethyl sulfide complex as the borane source in 1,2-dimethoxyethane solvent [4] [6]. The reaction is conducted under strictly anhydrous and inert atmospheric conditions, with 1,5-cyclooctadiene added dropwise to maintain reaction temperatures between 50-60°C [7] [6]. During the addition process, dimethyl sulfide is continuously removed by distillation, driving the reaction to completion and preventing product solubilization [6].

The reaction stoichiometry requires equimolar quantities of 1,5-cyclooctadiene and borane complex. Upon completion of the addition, the reaction mixture undergoes distillative workup to remove residual dimethyl sulfide completely. The distillation is continued until the head temperature reaches 85°C, indicating complete removal of dimethyl sulfide and the onset of 1,2-dimethoxyethane distillation [6].

Product isolation involves controlled crystallization by slow cooling of the reaction mixture to 0°C, which induces formation of large crystalline needles of 9-borabicyclononane dimer. The supernatant solution is removed using specialized double-ended needle techniques under nitrogen atmosphere, followed by recrystallization from fresh 1,2-dimethoxyethane to achieve high purity [6].

This methodology consistently achieves yields of 85-89% with excellent purity, making it the preferred synthetic route for laboratory-scale preparations [6]. The resulting 9-borabicyclononane exhibits characteristic spectroscopic properties including a melting point of 150-152°C and distinctive infrared absorption at 1560 cm⁻¹ corresponding to the bridged B-H-B dimeric structure [6] [8].

Industrial-Scale Production Methods

Industrial production of 9-borabicyclononane necessitates modifications to laboratory procedures to accommodate larger scales, economic considerations, and enhanced safety protocols. Several approaches have been developed to address these requirements while maintaining product quality and yield.

The conventional industrial approach employs borane-tetrahydrofuran complex instead of the dimethyl sulfide complex used in laboratory procedures . This modification eliminates the need for continuous distillation of volatile dimethyl sulfide, simplifying process control and reducing equipment requirements. Tetrahydrofuran serves both as the borane complexing agent and reaction solvent, streamlining the overall process [11] [12].

Industrial reactors typically operate under enhanced temperature control systems to manage the exothermic nature of the hydroboration reaction. Continuous monitoring and automated control of reaction temperatures between 50-60°C ensure consistent product quality while preventing thermal decomposition or side reactions . The use of jacketed reactors with efficient heat transfer capabilities enables precise temperature management throughout the reaction course.

A significant advancement in industrial production was reported in a Chinese patent that achieves remarkable yields of 97-98% through the incorporation of zirconium tetrachloride as a catalyst [13]. This method employs 4Å molecular sieves to remove trace water from both solvents and starting materials, significantly reducing side reactions and improving overall efficiency. The catalyst facilitates complete isomerization of initially formed 9-borabicyclo[4.2.1]nonane to the desired 9-borabicyclo[3.3.1]nonane structure [13].

The optimized industrial process incorporates several key modifications: utilization of crushed 4Å molecular sieves for water removal, addition of 1% zirconium tetrachloride catalyst, and employment of enhanced stirring and temperature control systems. The procedure involves initial stirring of all components at room temperature for one hour to ensure complete water removal, followed by controlled addition of borane complex at 0°C [13].

Commercial production facilities typically implement continuous processing approaches where possible, utilizing fixed-bed reactors or continuous stirred-tank reactors with efficient heat and mass transfer capabilities. Product recovery systems are designed for maximum material recovery and minimal waste generation, incorporating solvent recycling and purification systems .

Quality control in industrial settings employs automated analytical systems including online infrared spectroscopy for real-time monitoring of reaction progress and product purity. Gas chromatographic analysis ensures complete removal of dimethyl sulfide and other volatile impurities, while nuclear magnetic resonance spectroscopy confirms structural integrity .

Industrial safety protocols incorporate specialized handling procedures for pyrophoric borane complexes, including inert atmosphere systems, emergency quenching protocols, and specialized fire suppression systems designed for organoborane fires. Personnel training programs address the unique hazards associated with borane chemistry and proper emergency response procedures [14] [15].

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of 9-borabicyclononane encompasses various methodologies tailored to specific research requirements, available equipment, and desired product quantities. These techniques prioritize precision, reproducibility, and safety while maintaining flexibility for experimental modifications.

The standard Organic Syntheses procedure represents the gold standard for laboratory preparation, utilizing a 2-liter three-necked round-bottomed flask equipped with addition funnel and distillation assembly [6]. This setup enables precise control of reagent addition rates, temperature monitoring, and efficient removal of volatile byproducts. The procedure emphasizes rigorous exclusion of moisture and oxygen through flame-drying techniques and continuous nitrogen purging [6].

Alternative laboratory approaches employ different borane sources depending on availability and specific requirements. Borane-tetrahydrofuran complex offers simplified handling characteristics and eliminates the need for dimethyl sulfide removal, though typically achieving slightly lower yields compared to the dimethyl sulfide complex method [7] [5]. The tetrahydrofuran complex approach is particularly suitable for smaller-scale preparations where simplicity outweighs yield optimization.

Microwave-assisted synthesis techniques have been explored for accelerated reaction times and improved energy efficiency. These methods utilize controlled microwave heating to achieve rapid temperature equilibration and enhanced reaction kinetics while maintaining selectivity for the desired bicyclic product [16]. However, careful optimization of power levels and heating profiles is essential to prevent thermal decomposition.

Solvent-free approaches have been investigated for environmental sustainability and simplified workup procedures. These methods rely on neat reactions between 1,5-cyclooctadiene and solid borane complexes under controlled atmospheric conditions. While environmentally attractive, solvent-free methods typically require longer reaction times and may produce lower yields compared to solution-phase approaches [16].

Modified workup procedures have been developed to enhance product recovery and purity. Alternative crystallization solvents including diethyl ether, hexane, and dichloromethane have been evaluated for specific applications [18]. The choice of crystallization solvent significantly impacts crystal morphology, purity, and ease of handling.

Automated synthesis platforms have been adapted for 9-borabicyclononane preparation, enabling reproducible small-scale syntheses with minimal manual intervention. These systems incorporate automated reagent addition, temperature control, and atmosphere management, particularly valuable for pharmaceutical research applications requiring consistent product quality [18].

Scale-down adaptations for milligram quantities utilize specialized glassware and micro-scale techniques. These approaches are essential for exploratory research where material conservation is critical. Micro-scale syntheses require modified purification techniques including micro-crystallization and specialized analytical methods for product characterization [7] [16].

Purification Protocols and Quality Analysis

Purification of 9-borabicyclononane requires specialized techniques that account for its air sensitivity, thermal stability characteristics, and unique physical properties. Multiple purification approaches have been developed to achieve various purity levels depending on intended applications.

Recrystallization from 1,2-dimethoxyethane represents the primary purification method for both laboratory and commercial samples [6]. This technique exploits the temperature-dependent solubility of 9-borabicyclononane in the ethereal solvent. The procedure involves dissolving the crude product in hot 1,2-dimethoxyethane, followed by controlled cooling to induce crystallization of pure material. The process effectively removes soluble impurities while providing excellent crystal quality [6].

The recrystallization protocol requires careful attention to atmospheric conditions, employing double-ended needle techniques for solution transfer under positive nitrogen pressure. This approach prevents atmospheric contamination while enabling efficient separation of crystalline product from impure supernatant solutions. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [6].

Vacuum distillation provides an alternative purification approach for applications requiring the highest purity levels. The dimeric 9-borabicyclononane can be distilled at 195°C under 12 mmHg pressure, yielding material of exceptional purity [19] [20]. This technique is particularly valuable for removing non-volatile impurities and achieving precise stoichiometric compositions for analytical applications.

Sublimation under reduced pressure offers another purification option, particularly effective for removing volatile contaminants while maintaining product integrity. This method operates at temperatures below the melting point, preventing thermal decomposition while achieving excellent purification efficiency [21]. Sublimation is especially useful for removing residual solvent molecules and other volatile impurities.

Chromatographic purification techniques have been developed for specialized applications requiring ultra-high purity. Column chromatography using silica gel or alumina stationary phases can effectively separate 9-borabicyclononane from closely related impurities [22]. However, these methods require careful selection of eluent systems that are compatible with the air-sensitive nature of the product.

Quality analysis protocols encompass multiple analytical techniques to ensure product identity, purity, and functionality. Melting point determination using sealed capillaries provides a primary purity assessment, with pure 9-borabicyclononane dimer exhibiting a sharp melting point between 150-152°C [6] [20]. Deviations from this range indicate the presence of impurities or decomposition products.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment. Proton NMR analysis in deuterated benzene reveals characteristic multiplets between 1.44-2.07 ppm, while carbon-13 NMR displays signals at 20.2, 24.3, and 33.6 ppm [6]. Boron-11 NMR spectroscopy confirms the dimeric structure with a characteristic signal at 28.0 ppm [6] [8].

Infrared spectroscopy offers rapid identification through the distinctive B-H-B bridge absorption at 1560-1567 cm⁻¹ [6] [8]. This spectroscopic signature is unique to the bridged dimeric structure and provides immediate confirmation of product identity. The intensity and sharpness of this absorption band also indicate product purity and structural integrity.

Quantitative hydride analysis through methanolysis provides direct measurement of active boron-hydride content. This technique involves reaction with methanol to generate hydrogen gas, which is collected and measured volumetrically [6]. The theoretical hydrogen evolution serves as a direct measure of product purity and functionality.

Gas chromatographic analysis ensures complete removal of volatile impurities, particularly dimethyl sulfide from the synthesis. This technique can detect trace levels of residual solvents and byproducts that might affect subsequent reactions or applications [13]. The analysis typically employs flame ionization detection with appropriate internal standards for quantitative measurements.

Thermal stability assessment involves prolonged heating under inert atmosphere to evaluate decomposition resistance. Pure 9-borabicyclononane can withstand heating to 200°C for 24 hours without significant loss of hydride activity, providing a stringent test of product quality and stability [19] [6].

Alternative Synthetic Routes

While cyclic hydroboration of 1,5-cyclooctadiene represents the predominant synthetic approach, several alternative methodologies have been developed to address specific requirements or overcome limitations of conventional methods.

Thermal redistribution of 9-n-propyl-9-borabicyclononane provides an alternative route that operates through alkyl group exchange mechanisms [23] [19]. This method involves heating 9-n-propyl-9-borabicyclononane at elevated temperatures (typically 200°C) under inert atmosphere to promote redistribution reactions that generate 9-borabicyclononane and propane [23]. While this approach avoids the use of 1,5-cyclooctadiene, it requires access to substituted precursors that are themselves synthesized through hydroboration chemistry.

The thermal redistribution mechanism proceeds through dissociation of the dimeric structure at elevated temperatures, followed by intramolecular rearrangement and elimination of alkyl groups [23]. The process requires careful temperature control to prevent excessive decomposition while achieving complete conversion. Yields are typically variable and depend strongly on reaction conditions and precursor purity.

Gas-phase pyrolysis reactions have been investigated as alternative synthetic approaches, particularly for understanding reaction mechanisms and accessing unique structural isomers [23]. Flash pyrolysis of 9-borabicyclononane dimer at temperatures between 400-500°C generates various borabicyclic products including 1-borabicyclo[4.3.0]nonane and 8-borabicyclo[4.3.0]nonane [23]. While these products are not equivalent to 9-borabicyclononane, they provide insights into thermal reactivity patterns and potential alternative synthetic strategies.

Organometallic synthetic routes employ alternative metal-boron exchange reactions to access 9-borabicyclononane derivatives [24]. These methods typically involve reaction of organometallic reagents with boron-containing precursors, though they are generally more complex and expensive than direct hydroboration approaches. Such methods are primarily of academic interest for mechanistic studies rather than practical synthetic applications.

Biotechnology-inspired approaches have been explored conceptually, including enzymatic hydroboration reactions and bio-catalyzed cyclization processes [16]. However, these methods remain largely experimental due to the absence of suitable enzyme systems capable of tolerating borane chemistry conditions. Future developments in enzyme engineering may enable practical biotechnological syntheses.

Catalytic asymmetric synthesis approaches aim to generate chiral 9-borabicyclononane derivatives through enantioselective hydroboration reactions [16] [25]. These methods employ chiral catalysts or auxiliaries to induce asymmetry during the cyclization process. While several successful examples have been reported using modified terpene starting materials, these approaches typically achieve moderate enantioselectivities and require specialized catalytic systems.

Alternative diene starting materials have been investigated as potential replacements for 1,5-cyclooctadiene [16] [25]. Natural product-derived dienes such as limonene, alpha-phellandrene, and valencene offer the potential for asymmetric induction and reduced costs [16]. However, these alternative starting materials typically produce different bicyclic structures rather than true 9-borabicyclononane analogs.

Electrochemical synthesis approaches have been explored for generating borane equivalents in situ from boron-containing precursors [26]. These methods offer potential advantages in terms of mild reaction conditions and precise stoichiometric control. However, they require specialized electrochemical equipment and have not yet achieved practical significance for 9-borabicyclononane synthesis.

Ring-closing metathesis strategies have been investigated conceptually for constructing the bicyclic framework through alternative bond-forming sequences [26]. These approaches would involve pre-functionalized precursors containing both boron and appropriate alkene groups for cyclization. While intellectually interesting, such methods have not yet demonstrated practical advantages over conventional hydroboration approaches.